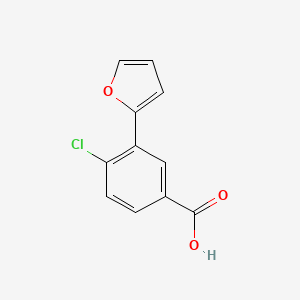

4-Chloro-3-(furan-2-YL)benzoic acid

Description

Contextualization of Substituted Benzoic Acids and Furan (B31954) Derivatives in Contemporary Organic Chemistry

Substituted benzoic acids are fundamental building blocks in organic synthesis. The carboxylic acid group provides a reactive handle for a multitude of chemical transformations, while the substituents on the aromatic ring modulate the molecule's physical and chemical properties, such as acidity and reactivity. For instance, electron-withdrawing groups generally increase the acidity of the benzoic acid. matrix-fine-chemicals.com The presence and position of these substituents are crucial in designing molecules for specific applications, ranging from active pharmaceutical ingredients to polymers and dyes. 4-Chlorobenzoic acid, a related structure, is recognized as a metabolite of certain drugs and has been studied for its biodegradability. chemicalbook.com

Furan derivatives are a prominent class of heterocyclic compounds characterized by a five-membered aromatic ring containing an oxygen atom. chemicalbook.combldpharm.com This structural motif is present in a wide array of natural products and synthetically important molecules. chemsrc.com The furan ring is considered π-excessive, meaning it has a high electron density, which influences its reactivity, particularly towards electrophiles. chemsrc.com Its derivatives are pivotal in the synthesis of pharmaceuticals, agrochemicals, and polymers, serving as versatile intermediates. bldpharm.com The incorporation of a furan moiety into a larger molecular framework, as in the title compound, can impart unique conformational properties and biological activities.

Overview of Biaryl and Heterobiaryl Systems as Molecular Scaffolds

Biaryl scaffolds, which consist of two directly connected aromatic rings, are considered "privileged structures" in drug discovery. chemicalbook.comgoogle.com This importance stems from their conformational flexibility and their ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. When one or both of the aromatic rings are heterocyclic, the system is termed a heterobiaryl. These scaffolds are found in numerous natural products, pharmaceuticals, and advanced materials. chemicalbook.com

The development of efficient synthetic methods to create these scaffolds, such as C-H activation and cross-coupling reactions, is a major focus of contemporary chemical research. sarex.com 4-Chloro-3-(furan-2-yl)benzoic acid is a clear example of a heterobiaryl system, where a phenyl ring is joined to a furan ring. Such structures are investigated for their potential to act as core frameworks in the development of new functional molecules.

Theoretical Considerations of Halogen and Heteroaryl Substituent Effects on Molecular Properties and Reactivity

The chemical behavior of an aromatic compound is profoundly influenced by its substituents. In this compound, the benzoic acid core is modified by both a halogen (chloro) and a heteroaryl (furan-2-yl) group.

Halogen Substituent Effect: Halogens like chlorine exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). globalscientificjournal.comgoogle.com The inductive effect arises from the high electronegativity of the halogen, which pulls electron density away from the aromatic ring through the sigma bond. google.com The resonance effect involves the donation of a lone pair of electrons from the halogen into the π-system of the ring. For halogens, the inductive effect is generally stronger than the resonance effect, making them deactivating groups in electrophilic aromatic substitution. globalscientificjournal.com This means the substituted ring is less reactive than benzene (B151609) itself. google.com

Heteroaryl Substituent Effect: The furan-2-yl group, being a π-excessive heterocycle, generally acts as an electron-donating group. The oxygen atom within the furan ring donates electron density to the ring system, making it reactive. chemsrc.com When attached to another aromatic ring, it can influence the electron distribution of that ring.

Combined Effects on Acidity and Reactivity: In this compound, these effects combine to determine the molecule's properties. The acidity of the carboxylic acid is a key parameter. The pKa of benzoic acid is 4.2. Electron-withdrawing groups stabilize the conjugate base (benzoate) and increase acidity (lower pKa), while electron-donating groups destabilize it and decrease acidity (higher pKa). matrix-fine-chemicals.com

The chloro substituent at the 4-position has an electron-withdrawing inductive effect, which would be expected to increase the acidity of the benzoic acid compared to the unsubstituted parent. For example, the pKa of 4-chlorobenzoic acid is 3.98. chemicalbook.com

The furan-2-yl group at the 3-position is more complex. Its electron-donating nature would typically be expected to decrease acidity.

The interplay of the strong inductive withdrawal by the chlorine and the electronic effects of the furan ring will ultimately determine the precise pKa and reactivity profile of this compound.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1261952-59-3 bldpharm.com |

| Molecular Formula | C₁₁H₇ClO₃ chemsrc.com |

| Molecular Weight | 222.62 g/mol chemsrc.com |

| IUPAC Name | This compound bldpharm.com |

Table 2: Comparison of Acidity (pKa) for Substituted Benzoic Acids

| Compound | Substituent(s) | pKa (at 25°C) |

| Benzoic acid | -H | 4.20 |

| 4-Chlorobenzoic acid | 4-Cl | 3.98 chemicalbook.com |

| 3-Chlorobenzoic acid | 3-Cl | 3.82 |

| 4-Nitrobenzoic acid | 4-NO₂ | 3.44 matrix-fine-chemicals.com |

| 4-Methoxybenzoic acid | 4-OCH₃ | 4.47 matrix-fine-chemicals.com |

Compound Index

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(furan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPOTKPWYIYFTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688525 | |

| Record name | 4-Chloro-3-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261952-59-3 | |

| Record name | 4-Chloro-3-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 4 Chloro 3 Furan 2 Yl Benzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Biaryl System

The electronic nature of the two aromatic rings in 4-chloro-3-(furan-2-yl)benzoic acid dictates the preferred sites for electrophilic and nucleophilic attack. The benzoic acid ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid and chloro substituents. libretexts.org Conversely, the furan (B31954) ring is an electron-rich heterocycle and is generally more susceptible to electrophilic attack than benzene (B151609). numberanalytics.com

Electrophilic substitution, such as nitration or halogenation, is expected to occur preferentially on the furan ring, primarily at the 5-position (alpha to the oxygen and para to the benzoic acid substituent). This is because the oxygen atom in the furan ring can stabilize the intermediate carbocation (arenium ion) through resonance. numberanalytics.com

Nucleophilic aromatic substitution (SNAr) on the chlorobenzoic acid ring is challenging due to the deactivating nature of the carboxylic acid group. However, SNAr reactions can be facilitated if strong electron-withdrawing groups are present ortho or para to the leaving group (the chlorine atom). openstax.orglibretexts.org In the case of this compound, the furan ring at the 3-position is not strongly electron-withdrawing, making direct nucleophilic displacement of the chlorine atom difficult under standard conditions.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide range of chemical transformations, including the formation of esters and amides, as well as reduction and oxidation reactions.

Esterification and Amidation Reactions

The carboxylic acid functionality of this compound can be readily converted to its corresponding esters and amides. These reactions typically proceed via activation of the carboxylic acid, for example, by conversion to the acyl chloride. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride would yield the highly reactive 4-chloro-3-(furan-2-yl)benzoyl chloride. google.com This acyl chloride can then be reacted with various alcohols or amines to produce a diverse library of ester and amide derivatives. prepchem.com

For instance, the reaction of the acyl chloride with an alcohol (R-OH) in the presence of a base like pyridine (B92270) would yield the corresponding ester. Similarly, reaction with a primary or secondary amine (R₁R₂NH) would afford the amide derivative.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-Chloro-3-(furan-2-yl)benzoyl chloride | Methanol | Methyl 4-chloro-3-(furan-2-yl)benzoate | Esterification |

| 4-Chloro-3-(furan-2-yl)benzoyl chloride | Diethylamine | N,N-Diethyl-4-chloro-3-(furan-2-yl)benzamide | Amidation |

| This compound | Aniline | N-Phenyl-4-chloro-3-(furan-2-yl)benzamide | Amidation (with coupling agent) |

Reduction and Oxidation Reactions

The reduction of the carboxylic acid group in this compound to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, care must be taken as these reagents can also potentially reduce the furan ring or cleave the C-Cl bond. Chemoselective reduction of the carboxylic acid in the presence of other sensitive functional groups can be challenging. Milder, more selective reagents or catalytic methods, such as those employing borane (B79455) complexes, may offer a more controlled reduction. nih.govnih.gov

Oxidation of the furan ring is a potential side reaction when subjecting the entire molecule to oxidative conditions. The furan moiety can undergo oxidative ring-opening to form dicarbonyl compounds or can be oxidized to other heterocyclic systems. acs.org The specific outcome depends on the oxidizing agent and reaction conditions.

Reactivity of the Furan Ring (e.g., Cycloaddition Reactions, Ring Opening)

The furan ring in this compound can participate in a variety of reactions characteristic of this heterocycle.

Cycloaddition Reactions: Furan can act as a diene in Diels-Alder [4+2] cycloaddition reactions, reacting with dienophiles to form bicyclic adducts. numberanalytics.comyoutube.com It can also participate in other cycloaddition processes, such as [3+2] and [8+2] cycloadditions, providing access to complex polycyclic systems. nih.govrsc.orgnih.gov The presence of the substituted benzoic acid moiety may influence the stereoselectivity and regioselectivity of these reactions.

Ring Opening: The furan ring is susceptible to ring-opening under both acidic and basic conditions. cedia.edu.ecacs.org In the presence of strong acids, protonation of the furan oxygen can initiate a cascade of reactions leading to the formation of open-chain dicarbonyl compounds. acs.org The stability of the furan ring in this compound will be a critical factor in reactions performed under acidic conditions, such as certain esterifications or electrophilic substitutions.

Functional Group Interconversions Involving the Chloro Substituent

The chloro substituent on the benzoic acid ring offers a handle for various cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are particularly relevant. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling: The chlorine atom can be replaced with an aryl, heteroaryl, or vinyl group by reacting this compound (or its ester) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.org This allows for the synthesis of a wide range of more complex biaryl and heterobiaryl structures.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene, leading to the formation of a new carbon-carbon bond at the position of the chlorine atom. wikipedia.orgorganic-chemistry.org This provides a route to stilbene-like derivatives.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a strong base. This would convert the 4-chloro substituent into a secondary or tertiary amine.

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd catalyst + Base | 4-Phenyl-3-(furan-2-yl)benzoic acid derivative |

| Heck | Styrene | Pd catalyst + Base | 4-(2-Phenylethenyl)-3-(furan-2-yl)benzoic acid derivative |

| Buchwald-Hartwig | Aniline | Pd catalyst + Base | 4-(Phenylamino)-3-(furan-2-yl)benzoic acid derivative |

Chemo- and Regioselectivity in Multi-functionalized Systems

The presence of three distinct functional groups in this compound necessitates careful consideration of chemo- and regioselectivity in its derivatization. The choice of reagents and reaction conditions will determine which functional group reacts preferentially.

For example, when performing a reduction, a mild reagent like sodium borohydride (B1222165) might selectively reduce an aldehyde or ketone without affecting the carboxylic acid or the furan ring, whereas a stronger reagent like LiAlH₄ would likely reduce the carboxylic acid. beilstein-journals.org

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-Cl bond is generally lower than that of C-Br or C-I bonds. This allows for selective reactions if other halides are present. The choice of catalyst and ligands is crucial for achieving high yields and selectivity in these transformations.

The inherent reactivity differences between the benzoic acid and furan rings also play a key role. As mentioned, electrophilic attack will favor the furan ring, while transformations of the carboxylic acid can be performed under conditions that leave the other two functional groups intact. This selective reactivity allows for a stepwise and controlled derivatization of the molecule, enabling the synthesis of a wide array of complex structures from a single starting material.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3 Furan 2 Yl Benzoic Acid

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 4-Chloro-3-(furan-2-yl)benzoic acid, the molecular formula is predicted to be C₁₁H₇ClO₃.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be used to verify this formula. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The experimentally measured monoisotopic mass would be compared against the theoretical value to confirm the elemental composition. The presence of the chlorine atom is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in an A+2 peak with roughly one-third the intensity of the monoisotopic peak.

| Ion Species | Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|---|

| [M-H]⁻ | C₁₁H₆ClO₃⁻ | ³⁵Cl | 221.0011 |

| ³⁷Cl | 222.9981 | ||

| [M+H]⁺ | C₁₁H₈ClO₃⁺ | ³⁵Cl | 223.0156 |

| ³⁷Cl | 225.0127 |

The confirmation of the measured exact mass within a narrow tolerance (typically < 5 ppm) of the calculated value provides unequivocal evidence for the molecular formula C₁₁H₇ClO₃.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for full structural assignment.

Predicted ¹H and ¹³C NMR Data

Based on the substituent effects of the chloro, carboxyl, and furanyl groups, the following chemical shifts can be predicted. The carboxylic acid proton is expected to be a broad singlet at a high chemical shift (>12 ppm). The aromatic and furan (B31954) protons will appear in the range of 6.5-8.5 ppm. The carbon spectrum will show 11 distinct signals, including the carbonyl carbon at the downfield end of the spectrum (~165-170 ppm).

| Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity / Notes |

|---|---|---|---|

| COOH | ¹H | ~13.0 | br s |

| H-2 | ¹H | ~8.2 | d |

| H-5 | ¹H | ~7.6 | d |

| H-6 | ¹H | ~8.0 | dd |

| H-3' | ¹H | ~6.6 | dd |

| H-4' | ¹H | ~7.2 | dd |

| H-5' | ¹H | ~7.7 | dd |

| COOH | ¹³C | ~167 | Quaternary (q) |

| C-1 | ¹³C | ~132 | q |

| C-2 | ¹³C | ~134 | CH |

| C-3 | ¹³C | ~130 | q |

| C-4 | ¹³C | ~138 | q (C-Cl) |

| C-5 | ¹³C | ~128 | CH |

| C-6 | ¹³C | ~131 | CH |

| C-2' | ¹³C | ~148 | q |

| C-3' | ¹³C | ~113 | CH |

| C-4' | ¹³C | ~112 | CH |

| C-5' | ¹³C | ~144 | CH |

2D NMR experiments are crucial for assembling the molecular fragments identified in 1D spectra. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons, confirming the spin systems of the benzene (B151609) and furan rings. Key expected correlations include H-5 with H-6 on the benzene ring, and H-3' with H-4' and H-4' with H-5' on the furan ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the protonated carbon signals in the ¹³C spectrum based on the already assigned ¹H signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing critical information about how the different fragments of the molecule are connected. researchgate.net Key HMBC correlations would link the furan ring to the benzene ring (e.g., from furan proton H-3' to benzene carbons C-3 and C-2) and confirm the position of the carboxyl group (e.g., from benzene protons H-2 and H-6 to the carboxyl carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is essential for determining stereochemistry and conformation. In this molecule, a key NOESY correlation would be expected between the furan proton H-3' and the benzene proton H-2, which would provide information about the dihedral angle between the two rings.

Solid-State NMR (ssNMR) provides structural information on materials in their solid form. For carboxylic acids, ssNMR is particularly useful for studying polymorphism, as different crystal packing arrangements result in distinct chemical shifts and relaxation times. nist.gov A primary application would be to confirm the hydrogen-bonding arrangement, such as the formation of the common carboxylic acid dimer, which gives rise to a characteristic downfield shift for the carboxyl carbon compared to the monomeric state in solution. By comparing the ssNMR spectra of different crystalline batches, one can identify and characterize different polymorphic forms.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and provide definitive evidence for the presence of key functional groups. docbrown.infocore.ac.uk

Key characteristic bands for this compound would include:

Carboxylic Acid Group: A very broad O-H stretching band from ~2500-3300 cm⁻¹, a sharp and intense C=O (carbonyl) stretching vibration around 1700-1680 cm⁻¹, and C-O stretching and O-H bending modes between 1440-1210 cm⁻¹ and 950-910 cm⁻¹ respectively. libretexts.org

Aromatic Ring: C-H stretching vibrations just above 3000 cm⁻¹, and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Furan Ring: C-H stretching near 3100 cm⁻¹, and characteristic ring stretching vibrations ("semicircle" stretch) around 1580-1500 cm⁻¹.

C-Cl Bond: A stretching vibration typically found in the lower frequency region of the spectrum, usually between 800-600 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| Aromatic C-H stretch | Benzene Ring | 3100 - 3000 | Medium |

| C=O stretch | Carboxylic Acid | 1700 - 1680 | Strong, Sharp |

| C=C stretch | Aromatic/Furan Rings | 1600 - 1450 | Medium to Weak |

| C-O stretch / O-H bend | Carboxylic Acid | 1440 - 1210 | Medium |

| C-H out-of-plane bend | Aromatic/Furan Rings | 900 - 675 | Strong |

| C-Cl stretch | Chlorobenzene | 800 - 600 | Medium to Strong |

Electronic Spectroscopy: UV-Visible Absorption and Emission Studies

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The chromophore in this compound consists of the furan ring conjugated with the chlorobenzoic acid system. This extended π-system is expected to absorb in the UV region.

The spectrum would likely be dominated by intense π→π* transitions. Based on data for similar compounds, such as furan and substituted benzoic acids, absorption maxima (λmax) are expected in the range of 270-290 nm. nih.gov The exact position and intensity of the absorption bands would be sensitive to the solvent polarity. Emission studies (fluorescence spectroscopy) could also be performed to investigate the molecule's excited state properties, although many carboxylic acids are not strongly fluorescent.

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

For this compound, obtaining suitable single crystals would be the primary goal. The analysis would be expected to reveal several key structural features:

The Carboxylic Acid Dimer: Like most benzoic acids, it is highly probable that the molecules form centrosymmetric dimers in the crystal lattice, linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. iaea.orgresearchgate.net

Molecular Conformation: The analysis would precisely determine the dihedral angle between the planes of the furan and benzene rings, providing insight into the degree of steric hindrance and electronic conjugation between the two aromatic systems.

Intermolecular Interactions: Beyond the primary dimer formation, the crystal packing would be stabilized by weaker interactions such as C-H···O, C-H···π, and potentially halogen (C-Cl···O) or π-π stacking interactions, which assemble the dimers into a three-dimensional supramolecular architecture. ucl.ac.uk

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (for centrosymmetric dimers) |

| Key Intermolecular Bond | O-H···O Hydrogen Bond |

| O···O distance in dimer | ~2.6 - 2.7 Å |

| Dominant Packing Motif | R²₂(8) graph set (Carboxylic acid dimer) |

The successful crystallographic elucidation would provide an unambiguous and complete picture of the molecule's solid-state conformation and its supramolecular assembly. nih.gov

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A definitive analysis of the crystal packing and the specific intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking for this compound, is contingent upon the determination of its crystal structure.

In analogous chloro-substituted benzoic acids, it is common to observe the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties. For instance, in the crystal structure of 4-(3-Chloroanilino)benzoic acid, molecules pair up to form acid-acid dimers. This is a prevalent motif in the solid-state structures of carboxylic acids.

Conformational Analysis in the Solid State

The solid-state conformation of this compound, specifically the dihedral angle between the furan and benzoic acid rings, is a key feature that would be revealed by a crystal structure analysis. In similar biaryl compounds, the degree of twist between the aromatic rings is influenced by a balance of steric effects from the substituents and the electronic effects of conjugation. For example, in 4-(3-Chloroanilino)benzoic acid, the molecule is highly twisted, with a significant dihedral angle between the aromatic rings.

The conformation of the carboxylic acid group relative to the benzene ring is another important aspect. It can adopt either a syn-planar or anti-planar conformation, which can be influenced by intramolecular hydrogen bonding or crystal packing forces. Without experimental data, the specific conformation adopted by this compound in the solid state cannot be definitively described.

Theoretical and Computational Investigations of 4 Chloro 3 Furan 2 Yl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are foundational to modern computational chemistry. Methods like Density Functional Theory (DFT) are workhorses for predicting the properties of organic molecules with a favorable balance of accuracy and computational cost. Ab initio methods, while more resource-intensive, can provide even higher accuracy. These calculations would be the first step in a thorough theoretical examination of the title compound.

Geometry Optimization and Conformational Energy Landscapes

A critical initial step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For 4-Chloro-3-(furan-2-yl)benzoic acid, this involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until those forces are negligible.

This process would also map the conformational energy landscape, which is particularly important due to the rotational freedom between the benzoic acid and furan (B31954) rings, as well as the rotation of the carboxylic acid group. This analysis would identify all stable conformers (isomers related by bond rotation) and the energy barriers that separate them, providing insight into the molecule's flexibility and the relative populations of different shapes it can adopt at various temperatures.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Charge Distribution, and Molecular Electrostatic Potential (MEP)

Once the optimized geometry is known, its electronic properties can be investigated.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept them. The energy gap between these orbitals is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity. Analysis for this compound would pinpoint where these orbitals are located on the molecule, indicating the most likely sites for electrophilic and nucleophilic attack.

Charge Distribution: Methods like Mulliken population analysis would be used to calculate the partial atomic charge on each atom. This reveals the effects of electron-withdrawing (like the chlorine atom) and electron-donating groups, helping to explain the molecule's polarity and intermolecular interactions.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around the molecule. It colors the electron density surface to show regions of negative potential (rich in electrons, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, MEP analysis would highlight the negative potential around the carboxylic oxygen atoms and the furan's oxygen, and positive regions near the acidic hydrogen.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational methods can predict various spectroscopic data, which is invaluable for interpreting experimental results.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can confirm the molecular structure and help assign specific signals to the correct atoms.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectroscopy. This theoretical spectrum helps in the assignment of complex experimental spectra, linking specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups.

Electronic Transitions: Time-Dependent DFT (TD-DFT) can predict the electronic transitions that give rise to a molecule's UV-Visible spectrum. This analysis provides the absorption wavelengths and oscillator strengths, explaining the molecule's color (or lack thereof) and its behavior upon absorbing light.

Reaction Mechanism Elucidation via Computational Methods

Beyond static properties, computational chemistry can model the entire course of a chemical reaction, providing insights that are often impossible to obtain through experiments alone.

Transition State Analysis and Activation Energy Barriers

To understand how this compound might react (for example, in its synthesis or degradation), chemists would compute the reaction pathway. This involves identifying the structure of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a key factor that determines the reaction rate.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional map that shows the energy of a system as a function of its atomic coordinates. For a chemical reaction, mapping the PES reveals the lowest energy path from reactants to products, confirming the mechanism. This would show, for instance, the precise pathway for the rotation of the furan ring or the steps involved in a substitution reaction on the aromatic ring.

While these theoretical methods are well-established, their specific application to This compound has not been documented in scientific literature. Consequently, no specific data tables or detailed findings can be presented for this compound.

Intermolecular Interaction Analysis: Halogen Bonding, Hydrogen Bonding, and π-π Stacking Interactions

The solid-state architecture of this compound is dictated by a variety of non-covalent interactions. These forces, though weaker than covalent bonds, are crucial in determining the packing of molecules in a crystal lattice, which in turn influences properties like melting point and solubility.

Halogen Bonding: The presence of a chlorine atom on the benzoic acid ring introduces the possibility of halogen bonding. This is a highly directional interaction where the chlorine atom acts as an electrophilic region, known as a σ-hole, and interacts with a nucleophilic atom, such as an oxygen or another halogen. In the context of this compound, the chlorine atom can form halogen bonds with the oxygen atoms of the carboxylic acid or the furan ring of a neighboring molecule. Studies on other chloro-substituted benzoic acids have demonstrated the significance of C–Cl···O and C–Cl···π interactions in the crystal packing. weizmann.ac.il The strength and geometry of these bonds are key factors in the supramolecular assembly.

Hydrogen Bonding: As a carboxylic acid, the most prominent intermolecular interaction for this compound is the formation of hydrogen bonds. The carboxylic acid group typically forms strong O–H···O hydrogen bonds, leading to the creation of centrosymmetric dimers. This is a common motif observed in the crystal structures of many benzoic acid derivatives. researchgate.net These dimers can then be further linked by other weaker interactions. The furan ring's oxygen atom can also act as a hydrogen bond acceptor, potentially leading to more complex hydrogen-bonding networks.

| Interaction Type | Potential Donors | Potential Acceptors | Significance in Crystal Packing |

| Halogen Bonding | Chlorine atom (σ-hole) | Carboxyl oxygen, Furan oxygen, π-system of rings | Directional control of molecular assembly |

| Hydrogen Bonding | Carboxylic acid (O-H) | Carboxylic acid oxygen, Furan oxygen | Formation of primary structural motifs (e.g., dimers) |

| π-π Stacking | Phenyl ring, Furan ring | Phenyl ring, Furan ring | Stabilization of the crystal lattice through delocalized electron interactions |

Quantitative Structure-Reactivity/Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at correlating the structural features of molecules with their physical, chemical, or biological properties. These models are valuable for predicting the properties of new or untested compounds, thereby saving time and resources in experimental research.

To build a QSPR model for this compound, a set of numerical values known as molecular descriptors are calculated from its molecular structure. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

Molecular Descriptors: For a molecule like this compound, a wide range of descriptors can be calculated. These can be broadly categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices and counts of different atom types and bonds.

Geometrical descriptors: Derived from the 3D structure of the molecule, including molecular surface area, volume, and shape indices.

Electronic descriptors: Related to the electron distribution, such as dipole moment, partial charges on atoms, and energies of molecular orbitals (HOMO and LUMO).

Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity, which can be estimated from the structure.

Statistical Modeling: Once the descriptors are calculated, statistical methods are employed to build a mathematical model that relates these descriptors to a specific property of interest (e.g., acidity (pKa), solubility, or melting point). Common statistical techniques include:

Multiple Linear Regression (MLR): This method creates a linear equation that predicts the property based on a combination of the most relevant descriptors.

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Artificial Neural Networks (ANN): A more complex, non-linear modeling approach that can capture intricate relationships between the descriptors and the property.

For substituted benzoic acids, QSPR models have been successfully developed to predict properties like acidity (pKa). researchgate.net These models often show that electronic descriptors, such as the charge on the carboxylic group and Hammett constants of the substituents, are highly influential. psu.edu In the case of this compound, the electron-withdrawing nature of the chlorine atom and the electronic properties of the furan ring would be key descriptors in predicting its acidity and other properties.

| Descriptor Category | Example Descriptors for this compound | Predicted Property |

| Topological | Wiener index, Kier & Hall connectivity indices | Boiling point, Viscosity |

| Geometrical | Molecular surface area, Molecular volume | Solubility, Crystal lattice energy |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Acidity (pKa), Reactivity |

| Physicochemical | LogP, Molar refractivity | Bioavailability, Membrane permeability |

By applying these theoretical and computational methodologies, a deeper understanding of the chemical nature of this compound can be achieved, facilitating its potential application in various fields of chemical research and development.

Advanced Applications and Role As a Synthetic Building Block for 4 Chloro 3 Furan 2 Yl Benzoic Acid

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The furan (B31954) and benzoic acid motifs are prevalent in a vast number of biologically active compounds and natural products, making furan-containing benzoic acids valuable intermediates in organic synthesis. The presence of the chloro-, furan-, and carboxylic acid functionalities in 4-Chloro-3-(furan-2-YL)benzoic acid offers multiple reaction sites for further chemical transformations, positioning it as a key building block for the synthesis of more complex molecules.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These transformations are fundamental in the construction of larger molecular architectures. For instance, the reaction of a related compound, 4-[(4-chlorophenyl)sulfonyl]benzoic acid, with valine demonstrates the formation of N-acyl-α-amino acid derivatives, which can be further cyclized to form oxazolones. This highlights the potential of using the carboxylic acid moiety of this compound to introduce amino acid fragments and construct heterocyclic systems.

Furthermore, the furan ring itself can participate in various reactions. It can undergo electrophilic substitution, Diels-Alder reactions, and ring-opening reactions, providing pathways to a diverse range of molecular scaffolds. For example, furan derivatives are key precursors to 1,4-dicarbonyls, cyclopentanones, and other carboxylic acids. The synthesis of benzo[b]furan derivatives often utilizes furan-containing starting materials, showcasing the utility of the furan moiety in constructing fused heterocyclic systems. nih.gov A cobalt-catalyzed three-component reaction of diazo compounds, N-isocyaniminotriphenylphosphorane, and various carboxylic acids, including furan-2-carboxylic acid, has been developed to synthesize 2,5-disubstituted 1,3,4-oxadiazoles, which are important bioisosteres in medicinal chemistry. acs.org This suggests that this compound could be a valuable precursor for a wide array of complex and potentially bioactive molecules.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Structure |

| Carboxylic Acid | Esterification | Ester derivative |

| Carboxylic Acid | Amidation | Amide derivative |

| Carboxylic Acid | Reduction | Benzyl alcohol derivative |

| Furan Ring | Electrophilic Substitution | Substituted furan derivative |

| Furan Ring | Diels-Alder Reaction | Bicyclic adduct |

| Aryl Chloride | Cross-coupling Reactions | Biaryl or substituted derivative |

Scaffold for Ligand Design in Catalysis

The design of effective ligands is crucial for the development of highly selective and active metal catalysts. The structure of this compound, with its combination of a carboxylic acid and a furan ring, presents potential for its use as a scaffold in ligand design. The carboxylic acid can act as an anchoring group to a metal center, while the furan ring and the chlorinated phenyl ring can be further functionalized to modulate the steric and electronic properties of the resulting ligand.

While direct catalytic applications of ligands derived from this compound are not extensively reported, the coordination chemistry of furan-containing ligands and the catalytic activity of metal complexes with carboxylic acid-based ligands are well-established. For instance, transition metal complexes of furan-2-aldehyde thiosemicarbazone have been synthesized and characterized, with the furan oxygen, azomethine nitrogen, and thiolate sulfur acting as coordination sites. researchgate.net This demonstrates the ability of the furan ring to participate in metal coordination.

Furthermore, palladium-catalyzed reactions often utilize carboxylate ligands, and the efficiency of these reactions can be highly dependent on the nature of the carboxylate. researchgate.net The presence of both a hard oxygen donor (from the carboxylate) and potentially a softer donor (if the furan oxygen or the aryl system is involved in coordination) could lead to interesting catalytic properties. For example, stable copper-ligand complexes have been shown to efficiently catalyze the production of reactive oxygen species, with potential applications as antimicrobial or anticancer agents. nih.gov The design of new ligands based on the this compound scaffold could lead to novel catalysts with unique reactivity and selectivity.

Applications in Materials Science and Engineering

The unique combination of an aromatic carboxylic acid and a furan ring in this compound makes it a promising candidate for various applications in materials science.

Monomer or Building Block for Polymers and Resins (e.g., furan-based thermosets)

Furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-based plastics. The furan ring can be incorporated into polymer backbones to impart specific properties, such as thermal stability and chemical resistance. An efficient C–H arylation method has been developed to synthesize furan-based conjugated polymers using oligofurans as building blocks. rsc.org These polymers have shown excellent solubility and photostability, and their bandgaps can be tuned by adjusting the length of the oligofuran units. rsc.org

While the direct polymerization of this compound has not been detailed, its structure suggests it could serve as a valuable monomer. The carboxylic acid functionality can be used for condensation polymerization to form polyesters or polyamides. The furan ring can participate in polymerization through various mechanisms, including ring-opening polymerization. The presence of the chlorine atom could further enhance the properties of the resulting polymer, such as flame retardancy and resistance to degradation.

Supramolecular Chemistry and Self-Assembly Studies

The ability of molecules to self-assemble into well-defined supramolecular structures is a key area of research in materials science and nanotechnology. The carboxylic acid group in this compound is a strong hydrogen-bond donor and acceptor, making it an excellent functional group for directing self-assembly.

Studies on halogenated benzoic acids have shown their ability to form robust supramolecular synthons through a combination of hydrogen and halogen bonds. nih.gov For example, the co-crystallization of iodo- or bromo-substituted benzoic acids with pyrimidine-containing molecules results in the formation of extended 1-D and 2-D networks. nih.gov The reliability of the amino-pyrimidine/carboxylic acid hydrogen-bonding motif, coupled with the directional nature of halogen bonds, allows for the predictable construction of complex solid-state architectures. nih.gov Given that this compound contains both a carboxylic acid and a chlorine atom, it is a prime candidate for similar supramolecular studies. The interplay between hydrogen bonding from the carboxylic acid and potential halogen bonding from the chlorine atom, along with π-π stacking interactions from the aromatic and furan rings, could lead to the formation of novel and functional supramolecular materials.

Potential in Optoelectronic or Sensor Applications (e.g., sensitizers in solar cells)

Furan-containing compounds have shown promise in the field of optoelectronics. The electron-rich nature of the furan ring makes it a good electron donor, a desirable property for components in organic electronic devices. Furan derivatives have been investigated as building blocks for organic semiconductors and as photosensitizers in dye-sensitized solar cells (DSSCs). In DSSCs, the sensitizer (B1316253) absorbs light and injects an electron into the semiconductor, initiating the process of converting light into electricity.

While specific studies on this compound in this context are not available, related structures have been explored. For instance, a variety of carbazole-based photosensitizers for DSSCs have been designed, incorporating acceptor units such as cyanoacrylic acids and carboxylic acids. sielc.com The carboxylic acid group in these molecules serves to anchor the dye to the surface of the semiconductor (typically TiO2). The furan moiety in this compound could act as a π-spacer, facilitating charge transfer from a donor part of a larger molecule to the acceptor/anchoring carboxylic acid group. The chlorine atom, being an electron-withdrawing group, could also influence the electronic properties of the molecule, potentially tuning its absorption spectrum and energy levels to better match the requirements for efficient solar energy conversion.

Development of Analytical Reagents and Probes (e.g., for food science)

The development of sensitive and selective analytical reagents and probes is essential for various fields, including environmental monitoring, clinical diagnostics, and food safety. Benzoic acid and its derivatives are often used as preservatives in food, and methods for their detection are of great importance.

While there are no specific reports on the use of this compound as an analytical probe, its structural features suggest potential in this area. The furan ring can exhibit fluorescence, and its emission properties can be sensitive to the local environment. This could be exploited in the design of fluorescent probes where binding to a specific analyte causes a change in the fluorescence signal. For instance, a separation method for 4-Chloro-3-(chlorosulphonyl)benzoic acid using reverse-phase HPLC has been developed, which is suitable for pharmacokinetics and the isolation of impurities. This indicates the potential for developing analytical methods for related compounds.

Furthermore, the carboxylic acid group can be used to attach the molecule to other systems, such as nanoparticles or surfaces, to create more complex sensor systems. The combination of a signaling unit (the furan ring) and a recognition/binding unit (which could be introduced by modifying the molecule) makes this compound a potential starting point for the development of novel analytical reagents.

Future Research Directions and Emerging Paradigms for 4 Chloro 3 Furan 2 Yl Benzoic Acid Research

Exploration of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 4-Chloro-3-(furan-2-YL)benzoic acid and its derivatives is intrinsically linked to the development of more environmentally benign and efficient chemical processes. Current synthetic routes often rely on classical cross-coupling reactions, which, while effective, may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste.

Future research should prioritize the exploration of greener alternatives. This includes the investigation of C-H activation as a more atom-economical approach to forming the crucial aryl-aryl bond between the benzoic acid and furan (B31954) rings. This strategy would eliminate the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Moreover, the use of earth-abundant metal catalysts, such as iron or copper, in place of precious metals like palladium, presents a significant area for development. Research into photoredox catalysis and electrochemistry also offers promising avenues for conducting these transformations under milder conditions, often at room temperature and with lower energy consumption. The development of catalytic systems that can operate in greener solvents, such as water or bio-based solvents, will also be a critical step towards sustainability.

Design and Synthesis of Derivatives with Tuned Electronic and Steric Properties

The core structure of this compound provides a versatile scaffold for the design and synthesis of a wide array of derivatives with tailored properties. The electronic nature of the molecule can be systematically modulated by introducing electron-donating or electron-withdrawing groups onto either the benzoic acid or the furan ring. For instance, the addition of nitro or cyano groups would be expected to lower the energy of the molecular orbitals, which could be advantageous in applications such as organic electronics. Conversely, the incorporation of alkoxy or amino groups would raise these energy levels.

The steric environment of the molecule can also be precisely controlled. The introduction of bulky substituents adjacent to the carboxylic acid or the furan ring could be used to influence the conformation of the molecule and to create specific binding pockets for biological targets or to control the packing of molecules in the solid state. This level of control is essential for applications in medicinal chemistry and materials science.

A systematic study of these derivatives would generate a valuable library of compounds with a spectrum of properties, enabling the development of structure-property relationships that could guide the design of future molecules with optimized performance for specific applications.

Advanced Characterization Techniques for Dynamic Processes

To fully comprehend the behavior of this compound and its derivatives, particularly in response to external stimuli or in complex environments, advanced characterization techniques are indispensable. While standard spectroscopic and crystallographic methods provide a static picture of the molecule, they often fail to capture the dynamic processes that govern its function.

Future research should leverage time-resolved spectroscopic techniques, such as transient absorption spectroscopy, to probe the excited-state dynamics of these molecules. This would be particularly relevant for understanding their potential in applications like organic light-emitting diodes (OLEDs) or as photosensitizers.

Furthermore, the use of advanced nuclear magnetic resonance (NMR) techniques, such as diffusion-ordered spectroscopy (DOSY), can provide insights into the aggregation and self-assembly of these molecules in solution. Understanding these intermolecular interactions is crucial for controlling the formation of supramolecular structures with desired properties. In the solid state, techniques like solid-state NMR and terahertz spectroscopy can provide information on the low-frequency vibrational modes and intermolecular interactions that dictate the material's properties.

Predictive Modeling for Structure-Function Relationships Beyond Empirical Data

The empirical, trial-and-error approach to discovering new molecules with desired functions is time-consuming and resource-intensive. The integration of computational modeling and data science offers a paradigm shift towards a more predictive and rational design process.

For this compound and its derivatives, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict a range of properties, including their electronic structure, spectroscopic characteristics, and reactivity. These computational studies can provide valuable insights that guide synthetic efforts, allowing researchers to prioritize the synthesis of the most promising candidates.

Machine learning and artificial intelligence are also poised to play a transformative role. By training algorithms on existing experimental and computational data, it is possible to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can then be used to predict the properties of virtual compounds, significantly accelerating the discovery of new molecules with optimized performance.

Integration with High-Throughput Experimentation and Automation

To fully capitalize on the potential of the vast chemical space accessible from the this compound scaffold, high-throughput experimentation (HTE) and laboratory automation will be essential. These technologies enable the rapid synthesis and screening of large libraries of compounds, dramatically accelerating the pace of research and discovery.

Automated synthesis platforms can be programmed to perform a variety of chemical reactions in parallel, allowing for the efficient generation of diverse derivative libraries. These libraries can then be screened for desired properties using automated and miniaturized assays. For example, the biological activity of compounds could be assessed using automated cell-based assays, or their material properties could be evaluated using robotic platforms for thin-film deposition and characterization.

The data generated from these high-throughput experiments can be used to train and refine the predictive models discussed in the previous section, creating a closed-loop discovery cycle where experimentation informs modeling, and modeling guides subsequent experiments. This synergistic integration of automation, HTE, and data science represents a powerful paradigm for the future of chemical research.

Q & A

Q. What are the established synthetic routes for 4-Chloro-3-(furan-2-YL)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis involves multi-step strategies. A Friedel-Crafts acylation approach can introduce the furan moiety by reacting a chloro-substituted benzoyl chloride with furan-2-carbonyl chloride in the presence of AlCl₃ under anhydrous conditions (e.g., dichloromethane, 0–5°C) . Alternatively, Suzuki-Miyaura coupling enables aryl-aryl bond formation between a boronic acid-functionalized furan and a halogenated benzoic acid precursor, requiring Pd(PPh₃)₄ as a catalyst and degassed THF at 60–80°C . Yield optimization relies on stoichiometric control (1:1.2 molar ratio for acyl chloride: Lewis acid) and purification via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane gradient).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identifies substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, carboxylic acid proton at δ 12–13 ppm in DMSO-d₆) .

- HPLC : Reverse-phase C18 columns (70:30 MeOH:H₂O, 1 mL/min) confirm purity (>98%) with UV detection at 254 nm .

- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ at m/z 240.03 (theoretical for C₁₁H₇ClO₃).

| Technique | Parameters | Key Data |

|---|---|---|

| ¹H NMR (400 MHz) | DMSO-d₆, δ 7.8 (d, J=8 Hz, H-5) | Confirms aromatic substitution |

| HPLC Retention | 70:30 MeOH:H₂O | 8.2 min (purity check) |

Q. How do the chloro and furan substituents influence the compound’s solubility and acidity?

- Methodological Answer : The electron-withdrawing chloro group increases acidity (pKa ~2.8) compared to unsubstituted benzoic acid (pKa ~4.2), while the furan’s electron-donating nature slightly counteracts this effect. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is enhanced due to the carboxylic acid group, but the hydrophobic furan ring reduces aqueous solubility (<1 mg/mL at 25°C). Solubility can be improved via sodium salt formation (NaOH in ethanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions. For example, variations in DMSO concentration (>1% can inhibit enzyme activity) or cell line-specific metabolism (e.g., CYP450 interactions) may skew results . To mitigate:

- Standardize solvent concentration across studies.

- Use isogenic cell lines and confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Validate anti-inflammatory activity (e.g., COX-2 inhibition) with IC₅₀ comparisons against indomethacin .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions on this compound?

- Methodological Answer : The chloro group directs electrophiles to the meta position (C-5), while the furan’s electron-rich C-2 position competes via resonance effects. DFT calculations (B3LYP/6-31G*) show a 12 kcal/mol energy difference between C-5 and C-2 adducts. Experimental validation using nitration (HNO₃/H₂SO₄) yields 85% C-5 nitro derivative, confirmed by X-ray crystallography .

Q. How can computational modeling optimize this compound’s use in metal-organic frameworks (MOFs)?

- Methodological Answer : Density Functional Theory (DFT) predicts coordination sites: the carboxylic acid group binds to metal nodes (e.g., Zn²⁺), while the furan acts as a π-stacking linker. Grand Canonical Monte Carlo simulations estimate a BET surface area of 1,200 m²/g for Zn-based MOFs, validated experimentally via N₂ adsorption at 77 K .

Q. What strategies address challenges in achieving enantiomeric purity during asymmetric synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (Candida antarctica lipase B) can achieve >90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, 90:10 hexane:isopropanol) . Racemization risks at >80°C necessitate low-temperature coupling (e.g., 25°C with DCC/DMAP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.